An In-depth Technical Guide to 2-(Allylsulfonyl)-5-methylpyridine
An In-depth Technical Guide to 2-(Allylsulfonyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties, potential synthesis, and likely biological significance of the chemical compound 2-(Allylsulfonyl)-5-methylpyridine. While specific research on this molecule is limited, this document compiles available data and extrapolates from closely related sulfonylpyridine derivatives to offer a thorough understanding for research and development purposes. The information is presented with a focus on physicochemical characteristics, proposed synthetic methodologies, and potential applications in drug discovery, particularly in the context of covalent inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols are suggested based on established methods.
Introduction
2-(Allylsulfonyl)-5-methylpyridine is a heterocyclic organic compound containing a pyridine ring substituted with a methyl group and an allylsulfonyl group. The sulfonylpyridine moiety is of significant interest in medicinal chemistry due to its role as a versatile scaffold in the design of biologically active agents. Recent studies have highlighted the potential of sulfonylpyridine derivatives as anti-chlamydial agents and as tunable, cysteine-reactive electrophiles for targeted covalent inhibition.[1][2] This guide aims to consolidate the available information on 2-(Allylsulfonyl)-5-methylpyridine and to provide a foundational understanding for researchers exploring its potential applications.
Physicochemical Properties
The fundamental physicochemical properties of 2-(Allylsulfonyl)-5-methylpyridine have been collated from various chemical suppliers and databases. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | PubChem |
| Molecular Weight | 197.25 g/mol | TCI America[3] |
| Monoisotopic Mass | 197.05106 Da | PubChem |
| CAS Registry Number | 2249891-88-9 | TCI America[3] |
| Physical State | Solid (at 20°C) | TCI America[3] |
| Purity | >95.0% (by GC) | TCI America[3] |
| Storage Conditions | Refrigerated (0-10°C) | TCI America[3] |
| Sensitivity | Heat Sensitive | TCI America[3] |
| Predicted XlogP | 1.4 | PubChem |
| SMILES | CC1=CN=C(C=C1)S(=O)(=O)CC=C | PubChem |
| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | PubChem |
| Synonyms | 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | TCI America[3] |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely two-step synthesis would involve the nucleophilic aromatic substitution of a suitable starting material with allyl mercaptan, followed by oxidation of the resulting sulfide to the sulfone.
Detailed Experimental Protocols (Proposed)
The following are proposed experimental protocols based on standard organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 2-(Allylthio)-5-methylpyridine
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To a stirred solution of 2-chloro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
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Stir the mixture at room temperature for 15 minutes.
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Add allyl mercaptan (1.1 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench carefully with water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(allylthio)-5-methylpyridine.
Step 2: Synthesis of 2-(Allylsulfonyl)-5-methylpyridine
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Dissolve the 2-(allylthio)-5-methylpyridine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.
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Cool the solution to 0°C in an ice bath.
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Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5°C.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(Allylsulfonyl)-5-methylpyridine.
Potential Biological Activity and Signaling Pathways
Direct biological data for 2-(Allylsulfonyl)-5-methylpyridine is not currently published. However, the broader class of 2-sulfonylpyridines has been identified as a promising chemotype for the development of targeted covalent inhibitors.[2]
Cysteine-Reactive Electrophile
2-Sulfonylpyridines can act as electrophiles that react with the nucleophilic thiol group of cysteine residues in proteins. This covalent interaction can lead to the irreversible inhibition of protein function. The reactivity of the 2-sulfonylpyridine can be tuned by modifying the substituents on the pyridine ring.
Potential as an Anti-Chlamydial Agent
Research into sulfonylpyridine derivatives has shown their potential as selective anti-chlamydial compounds.[1] The proposed mechanism of action involves the inhibition of the cylindrical protease of Chlamydia. The allylsulfonyl group in 2-(Allylsulfonyl)-5-methylpyridine could potentially interact with the active site of this protease, leading to the disruption of the bacterial life cycle.
Experimental Workflow for Biological Evaluation
To assess the biological activity of 2-(Allylsulfonyl)-5-methylpyridine, a structured experimental workflow is proposed.
